Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))-
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Overview
Description
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))- is a coordination compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a copper ion coordinated with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and two furancarboxylate ligands, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation reaction of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with 2,5-dihydroxy actophenone to form the chemosensor, which is then reacted with copper ions . The reaction conditions often include the use of methanol and water as solvents in a 6:4 ratio, with the reaction being carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and different ligands for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of copper(II) complexes, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the copper ion with the ligands. The binding of copper ions to the chemosensor results in a redshift in the absorption peak, indicating a ligand-to-metal charge transfer mechanism . This interaction stabilizes the complex and enhances its detection capabilities.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the compound.
2,5-Dihydroxy actophenone: Another precursor used in the synthesis.
Other Copper Complexes: Various copper complexes with different ligands that exhibit similar coordination properties.
Uniqueness
What sets this compound apart is its specific combination of ligands and its ability to act as a highly sensitive chemosensor for copper ions. The unique redshift in absorption peak upon binding with copper ions and its stability make it particularly valuable for applications in environmental monitoring and biological systems .
Properties
CAS No. |
84009-24-5 |
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Molecular Formula |
C21H18CuN2O7 |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
copper;1,5-dimethyl-2-phenylpyrazol-3-one;furan-2-carboxylate |
InChI |
InChI=1S/C11H12N2O.2C5H4O3.Cu/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*6-5(7)4-2-1-3-8-4;/h3-8H,1-2H3;2*1-3H,(H,6,7);/q;;;+2/p-2 |
InChI Key |
AYRAVIDDOURHPU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
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